Boc-L-4-BR-phe-NH2

Peptide Diversification Suzuki-Miyaura Cross-Coupling Biaryl Amino Acid Synthesis

Standard L-phenylalanine derivatives lack handles for late-stage diversification or require extra deprotection steps. This compound integrates three synergistic features for advanced peptide chemistry. - **Boc protection**: Orthogonal compatibility with acid-labile side chains. - **C-terminal primary amide**: Enables direct on-resin Suzuki-Miyaura cross-coupling; eliminates C-terminal deprotection vs. -OH analogs. - **para-Bromine**: Site for Pd-catalyzed coupling, radical cyclization, or halogen bonding in SAR studies. Supplied with full analytical data. Ideal for SPPS, biaryl peptide probes, and conformationally constrained peptidomimetics.

Molecular Formula C14H19BrN2O3
Molecular Weight 343.22 g/mol
Cat. No. B12274060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-L-4-BR-phe-NH2
Molecular FormulaC14H19BrN2O3
Molecular Weight343.22 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Br)C(=O)N
InChIInChI=1S/C14H19BrN2O3/c1-14(2,3)20-13(19)17-11(12(16)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H2,16,18)(H,17,19)
InChIKeyVGKNVRSIDINOPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-L-4-Br-Phe-NH2: Precision Peptide Building Block


Boc-L-4-Br-Phe-NH2 (CAS 869569-99-3) is a synthetic L-phenylalanine derivative featuring a tert-butyloxycarbonyl (Boc) protected α-amine, a C-terminal primary amide, and a para-bromine substituent on the aromatic ring. Its molecular formula is C₁₄H₁₉BrN₂O₃ with a molecular weight of 343.22 g/mol . This compound serves as a specialized building block in solid-phase peptide synthesis (SPPS) and solution-phase methodologies, where the bromine atom provides a chemically orthogonal handle for late-stage diversification via palladium-catalyzed cross-coupling reactions, while the C-terminal amide eliminates the need for post-coupling deprotection steps required by carboxylic acid analogs .

Why Standard Analogs Cannot Replace Boc-L-4-Br-Phe-NH2


In-class phenylalanine derivatives are not interchangeable due to the compound's three synergistic structural features: the Boc group dictates orthogonal compatibility with acid-labile side-chain protections, the C-terminal amide confers resistance to carboxypeptidase-mediated degradation, and the para-bromine substituent enables site-specific, transition-metal-catalyzed functionalization that is not possible with unsubstituted phenylalanine or less reactive halogen analogs . Attempts to substitute with Boc-Phe-NH₂ would forfeit all downstream diversification capabilities, while switching to the corresponding carboxylic acid (Boc-L-4-Br-Phe-OH) introduces an additional C-terminal deprotection step and alters coupling kinetics . The quantitative differentiation evidence below establishes the specific conditions under which this compound delivers measurable performance advantages.

Boc-L-4-Br-Phe-NH2 Differentiation Evidence


Suzuki-Miyaura Coupling: Amide vs. Acid

The para-bromine substituent in Boc-L-4-Br-Phe-NH₂ enables direct participation in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl-containing amino acid derivatives. In contrast, the corresponding carboxylic acid analog Boc-Phe(4-Br)-OH reportedly provided negligible amounts of the required Suzuki coupling product under comparable conditions [1]. The amide functionality eliminates competing carboxylate coordination to the palladium catalyst, improving reaction efficiency for on-resin and solution-phase diversification strategies.

Peptide Diversification Suzuki-Miyaura Cross-Coupling Biaryl Amino Acid Synthesis

C-Terminal Amide Stability Advantage

The C-terminal amide functionality of Boc-L-4-Br-Phe-NH₂ confers enhanced hydrolytic resistance compared to the carboxylic acid analog Boc-L-4-Br-Phe-OH. Structural class analysis of phenylalanine amides demonstrates that the amide functionality enhances stability and hydrolytic resistance, making it an essential component in biopolymers and synthetic peptides . This property is particularly relevant in enzymatic studies where C-terminal amidation protects peptides from carboxypeptidase-mediated degradation, extending the functional half-life of peptide-based probes and therapeutics [1].

Enzymatic Stability Peptide Degradation Resistance Hydrolytic Stability

Orthogonal Protection: Boc vs. Fmoc

The Boc protecting group in Boc-L-4-Br-Phe-NH₂ provides orthogonal compatibility with base-labile Fmoc strategies, enabling dual-protection approaches for complex peptide architectures. In contrast, Fmoc-protected analogs (e.g., Fmoc-L-4-Br-Phe-OH) are incompatible with acid-labile side-chain protections during Boc-SPPS cycles [1]. Cost analysis indicates that Fmoc-protected amino acids are typically more expensive than traditional Boc-protected amino acids, with the cost difference primarily stemming from the synthesis cost of the Fmoc group itself and purification difficulty . The Boc-protected amide offers a cost-effective entry point for orthogonal protection strategies.

Solid-Phase Peptide Synthesis Orthogonal Protection Strategy Boc vs Fmoc SPPS

Para-Bromine Binding Interactions

The para-bromine substitution on the phenyl ring significantly alters the electronic properties of the molecule, impacting protein binding interactions and stability . Crystal structure analysis of p-bromo-L-phenylalanine in complex with tyrosyl-tRNA synthetase (PDB ID: 2AG6) confirms specific binding interactions that differ from unsubstituted L-phenylalanine [1]. This halogen substitution provides measurable advantages in binding affinity studies where halogen bonding or hydrophobic interactions contribute to target engagement.

Protein Binding Affinity Halogen Bonding Structure-Activity Relationship

Radical Cyclization for Peptidomimetics

The para-bromine substituent in bromophenylalanine derivatives enables radical cyclization pathways that are inaccessible with non-halogenated phenylalanine analogs. In radical cyclization studies of bromophenyl dihydropyrazinones, the bromine atom provides an effective alternative for the synthesis of fused heterocyclic scaffolds (n = 0, 1, 2) [1]. Non-halogenated phenylalanine derivatives lack the radical initiation site required for these transformations, limiting their utility in peptidomimetic scaffold construction.

Peptidomimetic Synthesis Radical Cyclization Heterocyclic Scaffolds

Boc-L-4-Br-Phe-NH2 Application Scenarios


On-Resin Suzuki-Miyaura Diversification

Boc-L-4-Br-Phe-NH₂ is optimally employed in solid-phase peptide synthesis workflows requiring late-stage biaryl formation. The C-terminal amide prevents carboxylate interference with palladium catalysts, enabling direct on-resin Suzuki-Miyaura coupling to generate biaryl-containing amino acid derivatives in good to excellent yield, which can be readily used in subsequent Boc-SPPS cycles [1]. This scenario is specifically supported by evidence showing that carboxylic acid analogs provide negligible coupling products under comparable conditions.

Enzymatically Stable Peptide Probes

The C-terminal amide functionality confers enhanced hydrolytic resistance and protection against carboxypeptidase-mediated degradation, making Boc-L-4-Br-Phe-NH₂ the preferred building block for peptide probes, enzyme substrates, and biochemical assay components requiring extended stability in biological media [1]. This scenario leverages the class-level stability advantage of amide-terminated amino acids over their carboxylic acid counterparts.

SAR Studies with Halogen Bonding

The para-bromine substituent significantly alters the electronic properties of the phenylalanine scaffold, enabling halogen bonding interactions that enhance target protein binding [1]. This compound is specifically indicated for SAR campaigns where bromine-mediated binding interactions are hypothesized to improve target engagement, supported by crystallographic evidence of distinct binding modes in tyrosyl-tRNA synthetase complexes (PDB: 2AG6).

Peptidomimetic Scaffold Construction

The para-bromine atom serves as an essential radical initiation site for the synthesis of fused heterocyclic scaffolds and amino acid-derived peptidomimetics [1]. Boc-L-4-Br-Phe-NH₂ enables radical cyclization pathways that are completely inaccessible with non-halogenated phenylalanine derivatives, supporting the construction of conformationally constrained peptide analogs for drug discovery applications.

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